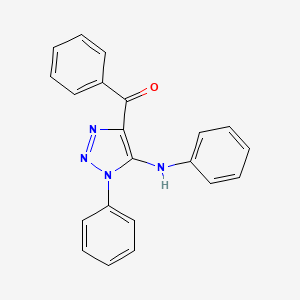

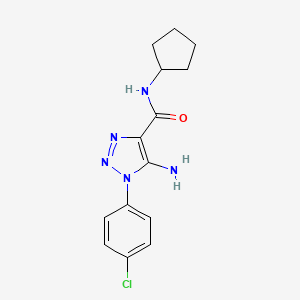

![molecular formula C13H13ClN2S B5522367 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine involves multiple steps, starting from thiourea, and includes methylation, condensation, and oxidation processes. For instance, the synthesis of a related compound, 4,6-Dimethyl-2-methanesulfonylpyrimidine, achieved an overall yield of 71.0%, showcasing the efficiency of such synthetic routes (X. Le, 2014).

Molecular Structure Analysis The molecular structure of related compounds, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, has been characterized by X-ray diffraction analysis, providing detailed insights into their crystallographic data and molecular geometry (S. Ji, 2006).

Chemical Reactions and Properties Investigations into non-covalent interactions in related compounds, like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, reveal the importance of hydrogen bonds, van der Waals interactions, and steric effects in determining their chemical reactivity and stability (Yu Zhang et al., 2018).

Physical Properties Analysis The physical properties, such as crystal structure and spectroscopic characteristics, of compounds related to 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine, have been extensively studied. For example, the preparation and crystal structure analysis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester offer comprehensive details on their monoclinic symmetry and molecular parameters (Y. Ren et al., 2006).

Chemical Properties Analysis The chemical properties, including reactivity and interaction with various reagents, have been explored through studies on the synthesis and herbicidal activities of compounds like N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea, demonstrating the potential for diverse chemical applications (Liang Fu-b, 2014).

科学的研究の応用

Synthesis and Chemical Properties

2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine serves as an intermediate in the synthesis of various biologically active compounds. Its synthesis involves steps starting from thiourea, showcasing its importance in creating a range of chemical entities for further application in different scientific fields (X. Le, 2014).

Applications in Nonlinear Optics (NLO)

This compound, alongside its derivatives, has shown potential applications in the field of nonlinear optics (NLO). The exploration of thiopyrimidine derivatives, including those related to 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine, has demonstrated their considerable NLO character, making them suitable for optoelectronic high-tech applications. This is supported by a comprehensive study involving density functional theory (DFT) and experimental analyses (A. Hussain et al., 2020).

Antitumor Activities

Research into derivatives of 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine has revealed significant antitumor activities. For example, compounds synthesized from related pyrimidine structures have been investigated for their potential against various cancer cell lines, indicating the role of these derivatives in developing new therapeutic agents (E. Grivsky et al., 1980).

Environmental and Green Chemistry

The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a related compound, using environmentally friendly methodologies highlights the application of 2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine derivatives in promoting green chemistry practices. This approach addresses the environmental concerns associated with traditional synthesis methods by employing safer reagents and more sustainable processes (Jing Guan et al., 2020).

Crystal Structure Analysis

The study of the crystal structure of related compounds provides insight into their chemical behavior and potential applications in material science. For instance, the detailed crystallographic analysis of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide offers valuable information for understanding the molecular interactions and properties essential for designing new materials (Qiang Li et al., 2009).

特性

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTJWMRFPUWCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)

![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)